molecular formula C15H18N4O5 B11686565 2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11686565
M. Wt: 334.33 g/mol
InChI Key: XVRAOURDACPVBS-LZYBPNLTSA-N
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Description

2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2,4,5-trimethoxybenzaldehyde and 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

    Reduction: The hydrazide group can be reduced to form an amine.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can influence biological pathways and molecular processes, making it a compound of interest in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a pyrazole ring with a hydrazide group and multiple methoxy substituents

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H18N4O5/c1-22-11-7-13(24-3)12(23-2)4-9(11)8-16-18-14(20)5-10-6-15(21)19-17-10/h4,6-8H,5H2,1-3H3,(H,18,20)(H2,17,19,21)/b16-8+

InChI Key

XVRAOURDACPVBS-LZYBPNLTSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CC2=CC(=O)NN2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CC2=CC(=O)NN2)OC)OC

Origin of Product

United States

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